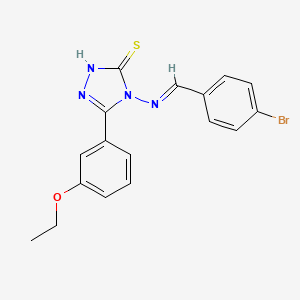

4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 613249-70-0

Cat. No.: VC20171495

Molecular Formula: C17H15BrN4OS

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 613249-70-0 |

|---|---|

| Molecular Formula | C17H15BrN4OS |

| Molecular Weight | 403.3 g/mol |

| IUPAC Name | 4-[(E)-(4-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C17H15BrN4OS/c1-2-23-15-5-3-4-13(10-15)16-20-21-17(24)22(16)19-11-12-6-8-14(18)9-7-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |

| Standard InChI Key | ORQOTHVAVFBHOA-YBFXNURJSA-N |

| Isomeric SMILES | CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |

| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₇H₁₄BrN₄OS, with a molecular weight of 409.28 g/mol. Key structural features include:

-

A 1,2,4-triazole ring substituted at positions 3 and 4.

-

A 4-bromobenzylidene group (C₆H₄Br–CH=N–) at position 4.

-

A 3-ethoxyphenyl group (C₆H₄–O–C₂H₅) at position 3.

-

A thione (–S) group at position 5.

Table 1: Physicochemical Properties

The planar arrangement of the triazole and aromatic rings facilitates π–π interactions, while intramolecular hydrogen bonds (e.g., O–H⋯N, N–H⋯S) enhance stability .

Synthesis and Manufacturing

The synthesis typically involves a multi-step protocol:

-

Hydrazinolysis: Reaction of a carboxylic acid derivative with hydrazine to form a hydrazide.

-

Cyclization: Alkaline cyclization of the hydrazide with carbon disulfide (CS₂) to yield 4-amino-1,2,4-triazole-5-thione intermediates .

-

Schiff Base Formation: Condensation of the amino-triazole with 4-bromobenzaldehyde in ethanol under acidic conditions .

Table 2: Representative Synthesis Conditions

Industrial-scale production may employ continuous flow reactors to optimize yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume